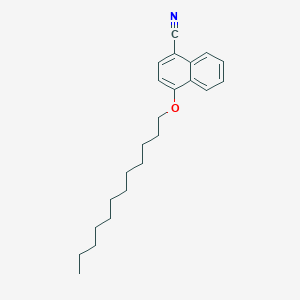

4-(Dodecyloxy)-1-naphthonitrile

Description

4-(Dodecyloxy)-1-naphthonitrile is a naphthalene derivative functionalized with a nitrile group at the 1-position and a dodecyloxy (C₁₂H₂₅O-) chain at the 4-position.

Properties

Molecular Formula |

C23H31NO |

|---|---|

Molecular Weight |

337.5g/mol |

IUPAC Name |

4-dodecoxynaphthalene-1-carbonitrile |

InChI |

InChI=1S/C23H31NO/c1-2-3-4-5-6-7-8-9-10-13-18-25-23-17-16-20(19-24)21-14-11-12-15-22(21)23/h11-12,14-17H,2-10,13,18H2,1H3 |

InChI Key |

PKDLPBUMTIJCAI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCOC1=CC=C(C2=CC=CC=C21)C#N |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(C2=CC=CC=C21)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Methoxy-1-naphthonitrile

Structural Differences :

- Substituent: Methoxy (-OCH₃) at the 4-position instead of dodecyloxy.

- Molecular Weight: 183.21 g/mol (vs. ~331.5 g/mol for 4-(Dodecyloxy)-1-naphthonitrile, estimated).

Key Properties :

Functional Implications :

- The methoxy group’s smaller size reduces steric hindrance but limits hydrophobic interactions. This contrasts with the dodecyloxy chain, which improves solubility in nonpolar solvents and may facilitate micelle formation or liquid crystalline behavior .

Phthalonitrile Derivatives (e.g., PN in )

Structural Differences :

- Core Structure: Benzene ring with two nitrile groups (phthalonitrile) vs. naphthalene with one nitrile.

- Substituent: PN features a hydroxyphenyl-phenylethyl group, while this compound has a linear alkyl chain.

Key Properties :

Dodecyloxy-Containing Polymers ()

Structural Similarities :

- Polymers like P3T-DDTPA incorporate dodecyloxy chains to enhance solubility and processability.

Functional Insights :

- The dodecyloxy group in polymers improves film-forming ability and thermal stability, suggesting analogous benefits for this compound in composite materials .

- Example: Poly((E)-4-(dodecyloxy)-N-(4-(dodecyloxy)phenyl)aniline) derivatives show applications in OLEDs and photovoltaic devices .

Data Table: Comparative Analysis

Research Findings and Implications

- Synthetic Utility : The nitrile group in 4-Methoxy-1-naphthonitrile is reactive toward nucleophilic additions, implying that the dodecyloxy analog could serve as a precursor for functionalized naphthalenes .

- Computational Predictions : Phthalonitrile studies highlight the importance of HOMO-LUMO gaps and charge distribution, which could guide the design of this compound-based materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.